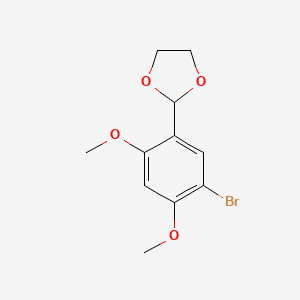

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

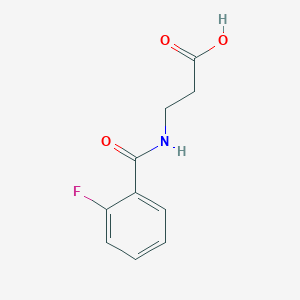

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound that is part of a class of organoboron compounds that have gained significant attention in organic synthesis and medicinal chemistry. These compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds, which are essential in the synthesis of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through a palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides that contain sulfonyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the crystal structure was determined by X-ray diffraction, and density functional theory (DFT) calculations were performed to validate the molecular structure, which was found to be consistent with the experimental data .

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate are not detailed in the provided papers, the general reactivity of organoboron compounds suggests that they can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl picolinate derivatives have been explored through the study of their metal complexes. Ethyl picolinate acts as a bidentate ligand, coordinating through the ring nitrogen and carbonyl oxygen. The complexes formed with various divalent metals exhibit different structures, including distorted octahedral and tetrahedral geometries, depending on the metal and counterion involved. Thermogravimetric analysis of some of these complexes has provided insights into their decomposition pathways, leading to the formation of metal oxides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a crucial intermediate in various synthetic pathways. The compound is utilized in the palladium-catalyzed borylation of aryl bromides, demonstrating effectiveness especially in borylation reactions involving substrates with sulfonyl groups. This method is highlighted for its efficiency in synthesizing arenes with the tetramethyl dioxaborolane moiety, offering a significant advancement in the field of organic synthesis (Takagi & Yamakawa, 2013).

Crystal Structure and DFT Studies

The compound and its derivatives have been extensively studied for their crystal structures and electronic properties. Through a series of characterizations including FTIR, NMR, and X-ray diffraction, alongside DFT calculations, researchers have elucidated the molecular structure, confirming the stabilities and conformational preferences of such compounds. This rigorous analysis provides a foundational understanding of their physicochemical properties, which is essential for their application in material science and organic synthesis. Notably, the work by Huang et al. (2021) and Liao et al. (2022) showcases the comprehensive analysis of these compounds, underlining their potential in the development of new materials and chemicals (Huang et al., 2021); (Liao et al., 2022).

Application in Electron Transport Materials

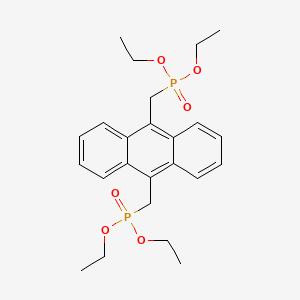

The synthesis of electron transport materials (ETMs) benefits significantly from the introduction of the tetramethyl dioxaborolane moiety. Zha Xiangdong et al. (2017) developed an efficient method for synthesizing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of ETMs. This advancement not only improves the synthesis efficiency but also opens new avenues for creating novel materials in the electronics industry, highlighting the compound's role in the development of high-performance electronic devices (Zha Xiangdong et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOEGBEOXFVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472423 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |

CAS RN |

741709-56-8 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)